molecular formula C17H21Cl2N3 B2475465 [2-(2-Methyl-1H-indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride CAS No. 1049786-44-8

[2-(2-Methyl-1H-indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride

Cat. No.: B2475465
CAS No.: 1049786-44-8
M. Wt: 338.28
InChI Key: KCDXFOVMHQZAGF-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole moiety linked to a pyridine ring through an ethylamine bridge, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of 2-methylindole, which is then subjected to alkylation with an appropriate ethylamine derivative. The resulting intermediate is further reacted with pyridine-4-carboxaldehyde under reductive amination conditions to yield the target compound. The final product is then converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The ethylamine bridge can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include indole-2-carboxylic acid derivatives, piperidine derivatives, and various substituted ethylamine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular pathways and mechanisms.

Medicine

In medicine, 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride is being explored for its potential therapeutic applications. It has shown promise in preliminary studies as a candidate for drug development, particularly in the areas of neuropharmacology and oncology.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-ethylamine: Shares the indole moiety but lacks the pyridine ring.

    Pyridine-4-ethylamine: Contains the pyridine ring but lacks the indole moiety.

    2-Methylindole: A simpler structure with only the indole moiety.

Uniqueness

What sets 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride apart is its combination of both indole and pyridine functionalities. This dual presence allows for a broader range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3.2ClH/c1-13-15(16-4-2-3-5-17(16)20-13)8-11-19-12-14-6-9-18-10-7-14;;/h2-7,9-10,19-20H,8,11-12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDXFOVMHQZAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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